
1,2-Dioxepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dioxepane is an organic compound with the molecular formula C₅H₁₀O₂. It is a seven-membered ring containing two oxygen atoms. This compound is part of the dioxepane family, which includes other isomers such as 1,3-dioxepane and 1,4-dioxepane . The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dioxepane can be synthesized through several methods. One common approach involves the radical ring-opening polymerization of cyclic ketene acetals. For example, 2-methylene-1,3-dioxepane can be synthesized by radical copolymerization with N,N-dimethylacrylamide . The reaction conditions typically involve the use of radical initiators such as azobisisobutyronitrile (AIBN) or t-butyl peroxide (TBPO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar radical polymerization techniques. The process is optimized for large-scale production by controlling the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield peroxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dioxepane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-dioxepane involves its ability to undergo ring-opening polymerization, forming long-chain polymers. These polymers can degrade under specific conditions, such as changes in pH or temperature, making them useful for controlled drug release and other applications . The molecular targets and pathways involved in these processes are primarily related to the polymerization and degradation behavior of the compound.
Vergleich Mit ähnlichen Verbindungen
1,2-Dioxepane can be compared with its isomers, 1,3-dioxepane and 1,4-dioxepane:
1,3-Dioxepane: This isomer has a different ring structure, which affects its chemical reactivity and stability.
1,4-Dioxepane: This isomer is known for its stability and is used in applications where a more stable compound is required.
The uniqueness of this compound lies in its specific ring structure, which provides distinct chemical properties and reactivity compared to its isomers.
Eigenschaften
CAS-Nummer |
505-63-5 |
|---|---|
Molekularformel |
C5H10O2 |
Molekulargewicht |
102.13 g/mol |
IUPAC-Name |
dioxepane |
InChI |
InChI=1S/C5H10O2/c1-2-4-6-7-5-3-1/h1-5H2 |
InChI-Schlüssel |
HGGNZMUHOHGHBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


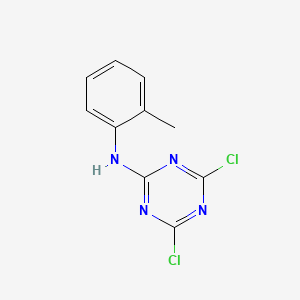
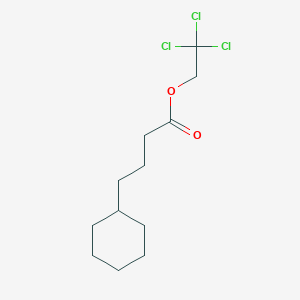
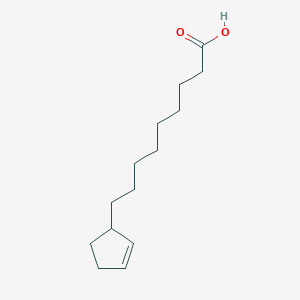
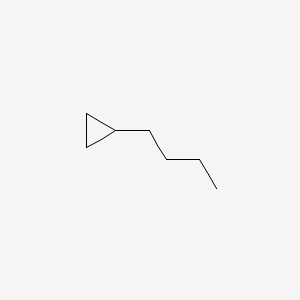
![8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione](/img/structure/B14743363.png)
![1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14743369.png)
![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)
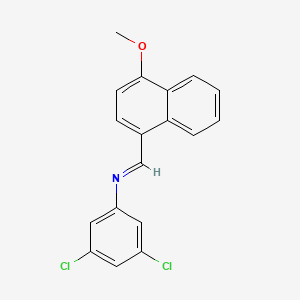

![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)

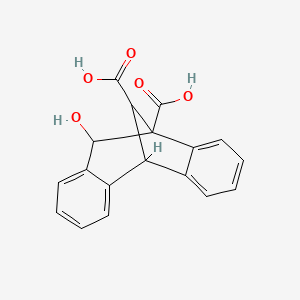
![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)
